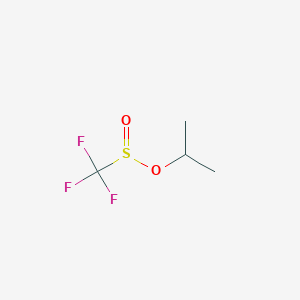
Propan-2-yl trifluoromethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl trifluoromethanesulfinate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound contains a trifluoromethyl group, which is known to enhance the biological properties of molecules, such as metabolic stability, lipophilicity, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl trifluoromethanesulfinate can be synthesized through various methods. One common method involves the reaction of trifluoromethanesulfonic anhydride with isopropanol under controlled conditions . This reaction typically requires the presence of a base, such as pyridine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl trifluoromethanesulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trifluoromethanesulfonic acid.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in substitution reactions, where the trifluoromethyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include trifluoromethanesulfonic acid, various substituted derivatives, and reduced forms of the original compound .
Scientific Research Applications
Propan-2-yl trifluoromethanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which propan-2-yl trifluoromethanesulfinate exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. This group can enhance the lipophilicity and metabolic stability of molecules, making them more effective in their biological roles. The pathways involved often include the modulation of enzyme activity and the stabilization of molecular structures .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to propan-2-yl trifluoromethanesulfinate include:
- Trifluoromethanesulfonic acid
- Trifluoromethyltrialkylsilane
- Sodium triflinate
Uniqueness
This compound is unique due to its specific combination of the trifluoromethyl group with the isopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring enhanced metabolic stability and bioavailability .
Properties
CAS No. |
61795-08-2 |
|---|---|
Molecular Formula |
C4H7F3O2S |
Molecular Weight |
176.16 g/mol |
IUPAC Name |
propan-2-yl trifluoromethanesulfinate |
InChI |
InChI=1S/C4H7F3O2S/c1-3(2)9-10(8)4(5,6)7/h3H,1-2H3 |
InChI Key |
IYAZOAACOIMDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















